Product packaging for Fenbutatin Oxide-d30(Cat. No.:)

Fenbutatin Oxide-d30

Cat. No.: B1158547
M. Wt: 1082.87
Attention: For research use only. Not for human or veterinary use.
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Description

Fenbutatin Oxide-d30, also known as this compound, is a useful research compound. Its molecular formula is C₆₀H₄₈D₃₀OSn₂ and its molecular weight is 1082.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₆₀H₄₈D₃₀OSn₂

Molecular Weight

1082.87

Synonyms

Bis[tri(2-methyl-2-phenylpropyl)tin] Oxide-d30;  Bis[tri(2-phenyl-2-methylpropyl)tin] Oxide-d30;  Bis[tris(2-methyl-2-phenylpropyl)tin] Oxide-d30;  Bis[tris(2-phenyl-2-methylpropyl)tin] Oxide-d30;  Hexakis-d30;  Hexakis(2-methyl-2-phenylpropyl)distannoxan

Origin of Product

United States

Contextualization of Fenbutatin Oxide As an Acaricide in Agroecosystems

Fenbutatin Oxide is a non-systemic organotin acaricide that functions through contact and stomach action to control a wide array of phytophagous mites. hb-p.comrayfull.comherts.ac.uk It is primarily used in agriculture on fruit trees, nut trees, and ornamentals to manage pests such as spider mites, aphids, mealybugs, thrips, whiteflies, and scale insects. rayfull.comepa.gov Originally introduced in 1974 in the United States, it disrupts the formation of adenosine (B11128) triphosphate (ATP), a vital energy-carrying molecule in cells. rayfull.comepa.gov

This pesticide is known for its persistence in the environment, showing slow degradation from microbial action, hydrolysis, or photodegradation. epa.govepa.gov It binds strongly to soil, which limits its mobility and potential for leaching into groundwater. epa.govepa.gov However, due to its high toxicity to aquatic organisms, its use is restricted, particularly in areas near water bodies. epa.gov

The application of Fenbutatin Oxide is a component of Integrated Pest Management (IPM) programs, which aim for sustainable and balanced pest control by integrating various methods. hb-p.com Its long-lasting residual effect provides extended protection for crops, reducing the need for frequent applications. hb-p.com

Rationale for Deuterium Labeling in Contemporary Chemical Research

Deuterium (B1214612) labeling is a technique in which hydrogen atoms in a molecule are substituted with deuterium, a stable, heavier isotope of hydrogen. symeres.comyoutube.com This substitution, while not significantly altering the chemical structure, increases the molecular mass, which can be detected by advanced analytical instruments like mass spectrometers and nuclear magnetic resonance (NMR) spectrometers. thalesnano.comyoutube.com

This technique is invaluable for several reasons:

Tracing Molecular Pathways: It allows scientists to track the movement and transformation of molecules in various systems, providing insights into reaction mechanisms and metabolic pathways. thalesnano.comyoutube.comsynmr.in

Internal Standards: Deuterated compounds are frequently used as internal standards in quantitative analysis. thalesnano.com Their similar chemical behavior to the non-labeled compound, combined with their distinct mass, allows for more accurate and reliable measurements. thalesnano.com

Pharmacokinetic Studies: In pharmaceutical research, deuterium labeling helps in understanding how a drug is absorbed, distributed, metabolized, and excreted by the body. symeres.comclearsynth.com The heavier isotope can slow down certain metabolic reactions, a phenomenon known as the kinetic isotope effect, which can be studied to optimize drug design. symeres.comyoutube.com

Scope and Significance of Fenbutatin Oxide D30 Studies in Environmental and Biological Sciences

Advanced Synthetic Routes for Fenbutatin Oxide Precursors

The synthesis of the unlabeled precursor, Fenbutatin Oxide, is a multi-step process rooted in fundamental organometallic chemistry. The primary methods involve the creation of tin-carbon bonds, typically through the use of Grignard reagents, followed by controlled redistribution and hydrolysis reactions. wikipedia.orgrjpbcs.com

A common and effective route begins with the reaction of a suitable Grignard reagent with a tin halide, such as tin tetrachloride (SnCl₄). wikipedia.org For Fenbutatin Oxide, the required organic moiety is the neophyl group (2-methyl-2-phenylpropyl). The synthesis proceeds as follows:

Formation of the Grignard Reagent: Neophyl chloride or bromide is reacted with magnesium metal in an ether solvent to produce the neophylmagnesium halide Grignard reagent.

Reaction with Tin Tetrachloride: The Grignard reagent is then reacted with tin tetrachloride. The stoichiometry can be controlled, but a common approach is to synthesize the symmetrical tetraorganotin compound, tetra(neophyl)tin.

4 C₆H₅C(CH₃)₂CH₂MgCl + SnCl₄ → [C₆H₅C(CH₃)₂CH₂]₄Sn + 4 MgCl₂

Redistribution Reaction (Kocheshkov Comproportionation): To obtain the desired trisubstituted tin halide, the tetra(neophyl)tin is reacted with additional tin tetrachloride. This redistribution reaction allows for the controlled transfer of organic groups and halides. wikipedia.org

3 [C₆H₅C(CH₃)₂CH₂]₄Sn + SnCl₄ → 4 [C₆H₅C(CH₃)₂CH₂]₃SnCl

Hydrolysis to Fenbutatin Oxide: The resulting tris(neophyl)tin chloride is then hydrolyzed, typically using a base like sodium hydroxide. This reaction forms the corresponding hydroxide, which readily dehydrates to form the distannoxane, Fenbutatin Oxide (bis(tris(2-methyl-2-phenylpropyl)tin) oxide). rjpbcs.com

2 [C₆H₅C(CH₃)₂CH₂]₃SnCl + 2 NaOH → 2 [C₆H₅C(CH₃)₂CH₂]₃SnOH + 2 NaCl

2 [C₆H₅C(CH₃)₂CH₂]₃SnOH → ([C₆H₅C(CH₃)₂CH₂]₃Sn)₂O + H₂O

Alternative advanced methods in organotin chemistry include Stille coupling and transmetallation reactions, although the Grignard route remains a primary method for alkyltin synthesis. uobabylon.edu.iq

Deuteration Techniques for Precise Isotopic Enrichment

The "-d30" designation in this compound indicates that thirty hydrogen atoms have been replaced with deuterium (B1214612). lgcstandards.com Given the structure, which contains six phenyl rings, the most logical position for this extensive labeling is on these aromatic rings (6 rings × 5 hydrogens each = 30). Achieving this requires a strategy for precise and high-level isotopic enrichment.

The most efficient method is to introduce the deuterium label at the beginning of the synthetic sequence by using a deuterated starting material. In this case, deuterated bromobenzene (B47551) (bromobenzene-d₅) would be used to prepare the Grignard reagent. This ensures that the deuterium atoms are incorporated specifically onto the phenyl groups and carried through the entire synthesis.

Other deuteration techniques exist, though they may be less suitable for this specific molecule due to complexity and potential for incomplete labeling:

Catalytic Hydrogen Isotope Exchange (HIE): This method involves the direct exchange of C-H bonds for C-D bonds using a deuterium source like heavy water (D₂O) or deuterium gas (D₂) and a metal catalyst (e.g., Palladium on Carbon, Rhodium on Carbon). acs.orgjst.go.jp While effective for many aromatic compounds, achieving complete deuteration (d30) across all six phenyl rings on a large, sterically hindered molecule like Fenbutatin Oxide in a late-stage synthesis would be challenging. acs.org

Reductive Deuteration: This involves the reduction of unsaturated bonds using a deuterium source. nih.govbohrium.com This is not directly applicable for labeling the aromatic rings of Fenbutatin Oxide without altering their structure.

Table 1: Comparison of Deuteration Strategies
Deuteration MethodDeuterium SourceTypical ApplicationSuitability for this compound
Use of Labeled Precursor Deuterated starting material (e.g., Bromobenzene-d₅)When specific and high-level labeling is required.High: Offers precise control over label position and enrichment level.
Catalytic H/D Exchange D₂O or D₂ gasLate-stage labeling of aromatic or benzylic positions. jst.go.jpModerate: Potentially difficult to achieve complete d30 labeling due to steric hindrance and the need for harsh conditions.
Biocatalytic Deuteration D₂OAsymmetric deuteration using enzymes. bohrium.comLow: Not suitable for this type of organometallic synthesis.

Spectroscopic and Chromatographic Characterization of Isotopic Purity and Labeling Position

Once synthesized, the this compound must be rigorously analyzed to confirm its chemical purity, isotopic enrichment, and the specific location of the deuterium labels. This is accomplished using a combination of chromatographic and spectroscopic techniques. almacgroup.combsmiab.org

Chromatography: High-Performance Liquid Chromatography (HPLC) is the primary technique used to determine the chemical purity of the final product. lgcstandards.commdpi.com The sample is run through an HPLC system, and the area of the peak corresponding to this compound is compared to the areas of any impurity peaks. This ensures that the material is free from starting materials, by-products, or degradation products.

Mass Spectrometry (MS): MS is essential for confirming the molecular weight and assessing the isotopic purity. almacgroup.com High-resolution mass spectrometry can distinguish between the unlabeled compound (C₆₀H₇₈OSn₂, MW ≈ 1052.68) and the deuterated version (C₆₀H₄₈D₃₀OSn₂, MW ≈ 1082.87). lgcstandards.comlgcstandards.com By analyzing the isotopic distribution of the molecular ion peak, the level of deuterium incorporation (isotopic enrichment) can be accurately quantified, ensuring it meets the requirements for use as an analytical standard. almacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the exact position of the isotopic labels. acs.orgresearchgate.net

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons (which would appear in the 7-8 ppm region) should be absent or significantly diminished, confirming that deuteration has occurred at these positions.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, and a signal in the aromatic region would provide direct evidence of the deuterium labels on the phenyl rings.

¹³C NMR (Carbon NMR): The signals for the deuterated carbons in the ¹³C NMR spectrum will be split into multiplets due to C-D coupling and will have a lower intensity compared to the protonated carbons. This provides further confirmation of the labeling sites. acs.orgnih.gov

Table 2: Analytical Techniques for Characterization of this compound
TechniquePurposeInformation Obtained
HPLC Purity AnalysisChemical purity of the compound, separation from impurities. mdpi.com
Mass Spectrometry (MS) Isotopic EnrichmentConfirmation of molecular weight and quantification of isotopic purity. almacgroup.com
NMR Spectroscopy (¹H, ²H, ¹³C) Structural Elucidation & Labeling PositionConfirmation of the precise location of the deuterium atoms on the molecule. acs.orgacs.org

Industrial and Laboratory Scale-Up Considerations for Research and Analytical Standards Production

Transitioning the synthesis of this compound from a laboratory bench to a larger industrial scale for the production of analytical standards involves significant challenges. The goal is to increase batch size while maintaining high standards of quality, purity, and safety. patsnap.comalooba.com

Key considerations include:

Process Optimization and Control: Reaction parameters that work on a small scale, such as heating, cooling, and stirring rates, must be re-validated for larger reactors to ensure consistent reaction kinetics and yield. adesisinc.com

Economic Feasibility: The cost of raw materials is a major factor. Deuterated starting materials, like bromobenzene-d₅, and metal catalysts are significantly more expensive than their unlabeled counterparts. jst.go.jp Efficient synthesis and high yields are critical to making production economically viable.

Quality Assurance and Regulatory Compliance: The production of analytical reference materials often requires adherence to stringent quality standards, such as those outlined in ISO/IEC 17025. lgcstandards.com This involves rigorous quality control at every step, including raw material testing, in-process controls, and final product certification. nih.gov Each batch must be accompanied by a Certificate of Analysis detailing its purity and isotopic enrichment. lgcstandards.com

Safety and Handling: Organotin compounds can be toxic, and Grignard reactions are highly exothermic and moisture-sensitive. Scaling up production requires specialized equipment and strict safety protocols to manage these risks, protecting both workers and the environment. alooba.com

Equipment and Infrastructure: Larger-scale production necessitates larger glass-lined or stainless-steel reactors, as well as purification equipment (e.g., large-scale chromatography systems) capable of handling increased volumes while maintaining product integrity. alooba.comadesisinc.com

Table 3: Key Scale-Up Considerations
FactorChallengeMitigation Strategy
Cost High price of deuterated starting materials and catalysts.Optimize reaction for maximum yield; recycle catalyst where possible.
Quality Control Maintaining high chemical and isotopic purity in larger batches. adesisinc.comImplement strict in-process controls (IPCs) using HPLC/MS; follow ISO guidelines. nih.gov
Safety Handling larger quantities of hazardous organotin compounds and reactive reagents.Use appropriate personal protective equipment (PPE), closed-system reactors, and follow established safety protocols. alooba.com
Process Efficiency Ensuring consistent reaction conditions and heat transfer in large vessels.Conduct pilot-scale runs to validate parameters; use engineering models to predict behavior. researchopenworld.com

Mass Spectrometry (MS) Applications in Trace Analysis

Mass spectrometry has become an indispensable tool for the trace analysis of pesticides due to its high sensitivity and selectivity. The use of this compound as an internal standard is integral to many MS-based methods, ensuring high-quality quantitative data.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Polar Analytes

LC-MS/MS is a powerful technique for analyzing polar compounds like Fenbutatin Oxide that are not readily amenable to gas chromatography. nih.govlcms.cz The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides excellent selectivity and sensitivity. sciex.com In these methodologies, this compound is added to samples at the beginning of the preparation process. lcms.cz

Methodologies often employ reverse-phase chromatography with columns designed for polar pesticides. phenomenex.com Acidic mobile phases, such as those containing formic acid, are frequently used to ensure good chromatographic peak shape for organotin compounds like Fenbutatin Oxide. eurl-pesticides.euquechers.eu Detection is typically performed using electrospray ionization (ESI) in the positive ion mode, with Multiple Reaction Monitoring (MRM) to enhance specificity. sciex.comeurl-pesticides.eu The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the native Fenbutatin Oxide and the this compound internal standard. By calculating the ratio of the analyte peak area to the internal standard peak area, variations from matrix effects or sample preparation are normalized, leading to accurate quantification. eurl-pesticides.eu

Below is a table showing typical MRM transitions that would be used in an LC-MS/MS method for the analysis of Fenbutatin Oxide, alongside the corresponding transitions for its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Fenbutatin Oxide 517.3195.0
517.3349.0
This compound 547.3210.0
547.3364.0

Note: The m/z values for this compound are illustrative, based on the addition of 30 deuterium atoms to the molecule. Actual transitions would be confirmed experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Thermally Stable Derivatives

Due to its low volatility and thermal instability, direct analysis of Fenbutatin Oxide by Gas Chromatography (GC) is challenging. nih.govresearchgate.net Therefore, analytical methods require a derivatization step to convert Fenbutatin Oxide into a more volatile and thermally stable compound suitable for GC separation. nih.govresearchgate.net Common derivatization procedures involve alkylation, for example, using a Grignard reagent like ethylmagnesium bromide or pentylmagnesium bromide to create an ethylated or pentylated derivative. researchgate.netshimadzu.co.kr

In this multi-step process, the role of this compound as an internal standard is paramount. It is added to the sample prior to extraction and derivatization. The deuterated standard undergoes the same chemical reactions as the native analyte, accounting for any variability or inefficiency in the derivatization yield. Following derivatization, the products are analyzed by GC-MS or GC-MS/MS, often in selected ion monitoring (SIM) or MRM mode, respectively. researchgate.netshimadzu.co.kr The use of a deuterated internal standard in such methods has been shown to yield good linearity and accurate quantification for organotin compounds. researchgate.netnih.gov

High-Resolution Mass Spectrometry for Comprehensive Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements (typically <5 ppm mass accuracy). mdpi.com This capability is invaluable for the non-targeted screening and identification of unknown compounds, such as the metabolites of Fenbutatin Oxide in environmental or biological samples. mdpi.comthermofisher.com HRMS can elucidate the elemental composition of an unknown molecule, which significantly aids in its structural identification. thermofisher.comnih.gov

In the context of metabolite identification, this compound serves as a crucial anchor point. By comparing the full-scan HRMS data of a sample with and without the deuterated standard, analysts can confidently locate the parent compound. The isotopic pattern of this compound is distinct and easily recognizable. Potential metabolites will have mass shifts corresponding to specific biotransformations (e.g., hydroxylation, cleavage), and their fragmentation patterns in MS/MS spectra can be compared to the parent compound to elucidate their structure. The use of HRMS is essential to avoid mischaracterization of metabolites, which can occur with lower-resolution instruments. nih.gov

Sample Preparation and Matrix Effects Mitigation with Deuterated Standards

Effective sample preparation is critical for removing interfering components from the sample matrix, which can otherwise compromise the accuracy and reliability of MS analysis. This compound plays a key role in mitigating the challenges associated with complex matrices.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) Enhancements

The QuEChERS method is widely adopted for the extraction of pesticide residues from a variety of complex matrices, especially foods of plant and animal origin. sigmaaldrich.com The procedure typically involves an initial extraction with an organic solvent (like acetonitrile), followed by a partitioning step using salts, and a cleanup step known as dispersive solid-phase extraction (dSPE). researchgate.net For organotin compounds, methods are often modified, for instance by using acidified acetonitrile (B52724) to improve extraction efficiency. nih.govquechers.eu

This compound is added to the homogenized sample before the addition of any solvents or salts. lcms.cz This ensures that the internal standard experiences the same conditions as the native analyte throughout the entire QuEChERS or other SPE workflow. The dSPE cleanup step often uses sorbents like primary secondary amine (PSA) to remove matrix components such as sugars and fatty acids, and graphitized carbon black (GCB) to remove pigments. researchgate.net By tracking the recovery of this compound, analysts can correct for any analyte losses during these extraction and cleanup phases, significantly improving the accuracy of the final result. researchgate.net

Evaluation of Ion Suppression and Enhancement Phenomena in Complex Matrices

Matrix effects are a common problem in mass spectrometry, particularly with ESI, where co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the target analyte. researchgate.net This leads to inaccurate quantification if not properly addressed. Ion suppression or enhancement can vary significantly between different sample types; for example, complex matrices like leek or pork liver often exhibit stronger matrix effects than simpler ones like tomatoes. nih.goveurl-pesticides.euresearchgate.net

The most effective strategy to compensate for these phenomena is the use of a stable isotope-labeled internal standard. lcms.czresearchgate.net Since this compound has virtually identical physicochemical properties to native Fenbutatin Oxide, it co-elutes from the LC column and enters the mass spectrometer ion source at the same time. medchemexpress.com Consequently, it is subjected to the exact same ion suppression or enhancement effects from the matrix. By using the ratio of the analyte signal to the internal standard signal for quantification, these variations are effectively canceled out. researchgate.net

The table below presents research findings on the matrix effects observed for Fenbutatin Oxide in various food matrices, demonstrating the need for an effective compensation strategy like the use of this compound.

Sample MatrixRegression Equation (y = ax + b)Matrix Effect (%)*
Solvent y = 3.48e07x + 3.46e050.99910
Soil y = 3.22e07x + 2.71e050.9994-7
Tobacco y = 3.70e07x + 5.99e050.9953+6
Rice y = 3.52e07x + 1.87e050.9980+1
Milk y = 4.42e07x + 4.64e050.9987+27
Pork Liver y = 4.48e07x – 7.96e050.9941+29
Pork y = 3.53e07x + 7.13e050.9981+1

Data adapted from a study on Fenbutatin Oxide analysis. nih.govresearchgate.net Matrix Effect (%) is calculated as ((Slope in Matrix / Slope in Solvent) - 1) * 100. A positive value indicates ion enhancement, while a negative value indicates ion suppression. The use of this compound would compensate for these observed effects.

Optimization of Extraction and Clean-up Procedures for Diverse Environmental and Biological Samples

The effective extraction and clean-up of Fenbutatin Oxide from varied and complex sample matrices are critical preliminary steps for accurate analysis. The physicochemical properties of Fenbutatin Oxide, such as its high octanol-water partition coefficient and stability in acidic conditions, guide the optimization of these procedures. nih.gov

A widely adopted and modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has proven effective for a range of samples including soil, tobacco, rice, milk, and pork. researchgate.netacs.org The optimization of this method involves several key parameters:

Extraction Solvent : Acetonitrile is frequently selected as the extraction solvent. researchgate.neteurl-pesticides.eu Studies have shown that its extraction efficiency for Fenbutatin Oxide is significantly improved by acidification. The addition of 1% formic acid to acetonitrile has been identified as optimal, as it enhances recovery rates, which plateau beyond this concentration. nih.govacs.org

Purification Sorbents : The clean-up step in the QuEChERS protocol utilizes dispersive solid-phase extraction (d-SPE) to remove matrix co-extractives that can interfere with detection. The choice of sorbent is crucial.

Primary Secondary Amine (PSA) : PSA is effective for removing fatty acids, sugars, and other organic acids. It has been shown to provide good recovery of Fenbutatin Oxide (over 80%). nih.govacs.org

C18 : This sorbent is used for removing non-polar interferences like fats. While it also yields recoveries over 80%, it can exhibit a stronger matrix effect for Fenbutatin Oxide compared to PSA. nih.govacs.org

Graphitized Carbon Black (GCB) : GCB is used to remove pigments and sterols. However, it is generally unsuitable for Fenbutatin Oxide analysis as its planar structure can adsorb the symmetrical, aromatic structure of the analyte, leading to poor recoveries (less than 70%). nih.govacs.org

For challenging matrices like fatty foods or complex environmental samples, these optimized QuEChERS-based procedures, coupled with the use of an internal standard like this compound added prior to extraction, provide a robust framework for obtaining clean extracts suitable for sensitive instrumental analysis. eurl-pesticides.eueuropa.eu

Method Validation and Quality Assurance Protocols

Method validation is an essential requirement for analytical laboratories to ensure that their methods are fit for purpose. fao.org For pesticide residue analysis, validation must demonstrate that the method can reliably and accurately quantify the target analyte in the specified matrices. demarcheiso17025.com Laboratories involved in official controls are often required to be accredited to ISO/IEC 17025, which mandates rigorous validation and quality control procedures. europa.eueuropean-accreditation.org The use of this compound as an internal standard is a key component of these protocols, as it helps achieve the high standards of accuracy and precision required. europa.eu

Linearity, Sensitivity, and Precision Assessment in Quantitative Analyses

A cornerstone of method validation is the assessment of its performance characteristics, including linearity, sensitivity (limits of detection and quantification), and precision.

Linearity : An analytical method must demonstrate a linear relationship between the concentration of the analyte and the instrument's response over a defined range. For Fenbutatin Oxide, analyses using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) have consistently shown excellent linearity. nih.govacs.org Calibration curves typically exhibit a coefficient of determination (R²) greater than 0.99 across a concentration range relevant for residue monitoring, such as 0.005 to 1 mg/kg. nih.govresearchgate.net

Sensitivity : The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net For Fenbutatin Oxide, a modified QuEChERS HPLC-MS/MS method has achieved an LOD of 0.002 mg/kg and an LOQ of 0.007 mg/kg in diverse matrices like soil, rice, milk, and pork. nih.govresearchgate.netacs.org This sensitivity is sufficient to meet the monitoring requirements set by regulatory bodies. nih.govacs.org

Precision : Precision measures the degree of agreement among a series of measurements obtained from multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For Fenbutatin Oxide analysis, intra-day and inter-day precision studies have demonstrated RSDs typically ranging from 3.30% to 10.96% across various matrices and spiking levels. nih.govresearchgate.net

The following table summarizes typical method validation data for the analysis of Fenbutatin Oxide.

MatrixLinear Range (mg/kg)Coefficient of Determination (R²)LOQ (mg/kg)Precision as RSD (%)
Soil0.005–1>0.9990.0073.30–10.96
Rice0.005–1>0.9980.0073.30–10.96
Milk0.005–1>0.9980.0073.30–10.96
Pork Liver0.005–1>0.9940.0073.30–10.96
Orange Products0.2–2.0 (mg/L)>0.9990.1 (mg/kg)3.60–9.04

Data compiled from sources nih.gov, researchgate.net, acs.org, chrom-china.com.

Recovery and Repeatability Studies Utilizing Isotopic Internal Standards

Recovery and repeatability are critical validation parameters that demonstrate the accuracy and consistency of an analytical method.

Recovery : This measures the efficiency of the entire analytical procedure, including extraction, by quantifying the percentage of a known amount of analyte (spike) that is detected. For pesticide analysis, mean recoveries are generally expected to be within the 70–120% range. tandfonline.com Studies on Fenbutatin Oxide report average recoveries between 79.04% and 97.12% for various food and environmental matrices. nih.govresearchgate.net

Repeatability (Intra-laboratory Precision) : This assesses the consistency of results obtained for the same sample under the same conditions (e.g., same operator, same instrument, short time interval).

The use of an isotopically labeled internal standard like this compound is the most effective way to ensure high-quality results in these studies. europa.euresearchgate.net When added to the sample at the very beginning of the analytical process, this compound experiences the same conditions and potential losses as the native (non-labeled) Fenbutatin Oxide during extraction, clean-up, and instrumental analysis. europa.eu By calculating the ratio of the native analyte to the labeled standard, the method can accurately compensate for:

Losses during sample preparation and extraction.

Variations in instrument response.

Matrix effects, which are signal suppression or enhancement caused by co-extracted compounds. eurl-pesticides.eu

This isotope dilution mass spectrometry (IDMS) approach significantly improves the accuracy and precision of quantification, often making it unnecessary to perform laborious matrix-matched calibrations. tandfonline.comresearchgate.net

Inter-laboratory Harmonization and Proficiency Testing Frameworks in Pesticide Residue Analysis

To ensure the comparability and reliability of data generated by different laboratories, robust quality assurance frameworks are essential. eurl-pesticides.eueurl-pesticides.eu These include the harmonization of analytical methods and participation in proficiency testing (PT) schemes.

Harmonization : Regulatory bodies and international organizations, such as the European Union Reference Laboratories (EURLs), provide guidance documents (e.g., SANTE guidelines) to harmonize method validation and quality control procedures across laboratories. demarcheiso17025.comeuropa.eu This ensures a consistent and high-quality approach to pesticide residue analysis, which is crucial for international trade and food safety enforcement. researchgate.netaoac.org The goal is to ensure that all laboratories achieve acceptable accuracy and avoid false positive or false negative results. eurl-pesticides.euusda.gov

Proficiency Testing (PT) : PT, or inter-laboratory comparison, is a cornerstone of external quality control. fera.co.uk It involves accredited providers sending a homogenous test material containing a known concentration of analytes (or a blank material) to multiple laboratories for analysis. proof-acs.de The performance of each laboratory is then compared against the assigned value. proof-acs.de

Participation in PT schemes is a requirement for accreditation under ISO/IEC 17025 and provides objective evidence of a laboratory's competence. european-accreditation.orgfera.co.uk

Several international PT programs, such as those offered by FAPAS and PROOF-ACS, include Fenbutatin Oxide in their scope for various matrices like cereals, infant formula, and walnuts. proof-acs.deproof-acs.debiofronttech.comeurofins.com These tests have highlighted that Fenbutatin Oxide can be a challenging analyte to identify and quantify correctly, underscoring the need for optimized and validated methods. proof-acs.de

Successful participation in these PT schemes demonstrates a laboratory's ability to produce reliable and comparable data, fostering confidence in analytical results within the global food safety system. eurl-pesticides.eu

Environmental Fate and Ecological Behavior Studies Employing Fenbutatin Oxide D30 As a Tracer

Environmental Persistence and Degradation Pathways

Fenbutatin oxide is characterized by its high persistence in the environment, with no single major route of dissipation. epa.gov This persistence is a key factor in its environmental behavior, leading to long half-lives in soil that can range from 271 to 1,367 days. epa.gov This stability means that residue levels can potentially increase with repeated applications. epa.gov

Microbial degradation of fenbutatin oxide in both soil and aquatic systems is a very slow process. epa.gov Laboratory studies have shown that it remains relatively stable under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

In one study examining three different soil types (loamy sand, silty clay loam, and sandy clay loam), a significant portion of the applied fenbutatin oxide was recovered unmetabolized after extended incubation periods. Under aerobic conditions, after 12 months, between 76.5% and 80.0% of the initial amount was recovered as the parent compound. epa.gov The degradation rate was observed to follow first-order kinetics for the first year, after which it appeared to accelerate, suggesting a possible adaptation by soil microorganisms over a long period. inchem.org In anaerobic conditions, the compound showed similar stability, with 77.5% to 80.8% remaining unchanged after 60 days. epa.gov

In water-sediment systems, fenbutatin oxide also demonstrates moderate persistence, with reported degradation half-lives ranging from 38.3 to 84.5 days under both aerobic and anaerobic conditions. researchgate.netnih.gov

Table 1: Degradation of Fenbutatin Oxide in Soil

Fenbutatin oxide is relatively stable against transformation by light (photolysis) and water (hydrolysis). epa.govregulations.gov

Hydrolysis: The compound is stable in sterile aqueous solutions at environmentally relevant pH levels. nih.gov In a 30-day study, over 90% of the parent compound remained undegraded in solutions buffered at pH 5, 7, and 9. nih.govepa.gov In water, fenbutatin oxide can slowly dissociate to form its corresponding hydroxide, tris(2-methyl-2-phenylpropyl)tin hydroxide, a reaction that can be reversed. nih.govchemicalbook.com

Photolysis: Photodegradation in water is a slow but notable process. The estimated photolytic half-life in water is over 100 days. epa.gov One study reported a DT50 (the time required for 50% dissipation) of approximately 51 days with continuous exposure to simulated sunlight. chemicalbook.com On soil surfaces, the process is even slower, with a reported photodegradation half-life of 128 days on sandy loam soil. epa.gov

Table 2: Hydrolytic and Photolytic Stability of Fenbutatin Oxide

Aerobic and Anaerobic Degradation Kinetics in Soil and Aquatic Systems

Biotransformation and Metabolite Profiling in Non-Target Organisms and Environmental Compartments

Given the slow rate of microbial degradation, specific metabolic pathways in indigenous microbial communities are not extensively detailed in available literature. epa.gov The primary finding from soil metabolism studies is the high persistence of the parent compound, indicating that microbial communities in soil and sediment have a limited capacity to transform fenbutatin oxide rapidly. epa.govinchem.org The slow degradation that does occur proceeds through the successive loss of the phenyldimethylethyl groups. inchem.org

The main degradation products of fenbutatin oxide result from the loss of its organic side chains. In both environmental fate studies and animal metabolism studies, two key organotin metabolites have been consistently identified. regulations.govgovinfo.gov

The principal degradation products are:

Dihydroxybis(2-methyl-2-phenylpropyl)stannane (also known as SD 31723): This metabolite is formed through the loss of two neophenyl groups and is considered a primary breakdown product. inchem.orgchemicalbook.com It has been detected in photolysis studies, accounting for up to 11.4% of applied radioactivity in water and 3.4% on soil. epa.gov

2-methyl-2-phenylpropylstannoic acid (also known as SD 33608): This is another key metabolite identified in residue studies. regulations.govgovinfo.gov

In residue analyses for regulatory purposes, the definition of the residue of concern sometimes includes the parent fenbutatin oxide along with these two metabolites, particularly in animal products. regulations.govgovinfo.gov For plant commodities, the residue of concern is often limited to the parent compound alone. regulations.govgovinfo.gov The quantification of these compounds in environmental samples is typically achieved using advanced analytical techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), where Fenbutatin Oxide-d30 serves as an ideal internal standard to ensure accuracy. lcms.czresearchgate.net

Table 3: Major Degradation Products of Fenbutatin Oxide

Elucidation of Metabolic Pathways in Indigenous Microbial Communities

Transport, Distribution, and Bioavailability in Environmental Matrices

The transport and distribution of fenbutatin oxide in the environment are largely dictated by its physical and chemical properties, namely its low water solubility and strong binding affinity to soil. epa.gov

Fenbutatin oxide is considered relatively immobile in the environment. epa.gov It binds strongly to soil particles and is not expected to leach into groundwater. epa.gov This strong adsorption to soil and sediment is a primary mechanism of its dissipation from the water column and limits its mobility. researchgate.netchemicalbook.com Studies have confirmed this strong sorption, with high distribution coefficients (Kd) ranging from 746.1 to 2465.2 mL/g in sediments. researchgate.netnih.gov

Despite its immobility in soil, fenbutatin oxide can enter aquatic systems. Due to its properties, it has a high potential for bioconcentration in aquatic organisms. nih.gov The U.S. EPA notes that fenbutatin oxide does accumulate in fish tissues. epa.gov This is a critical aspect of its ecological behavior, as its persistence and bioaccumulative potential can pose risks to aquatic life even if concentrations in water are low. epa.gov

Soil Adsorption, Desorption, and Leaching Dynamics in Agricultural Soils

Fenbutatin Oxide, in general, is known to be relatively immobile in the environment due to its strong binding affinity to soil particles and low water solubility. epa.govepa.gov Research indicates that it is persistent, with microbial degradation in soil being a very slow process. epa.govepa.gov The use of this compound in controlled laboratory experiments, such as batch equilibrium and soil column leaching studies, allows for the precise determination of adsorption and desorption coefficients (Koc) in various agricultural soil types. These studies are fundamental to predicting the leaching potential of the compound. nih.govresearchgate.net

While specific studies detailing the adsorption-desorption of this compound are not widely available, the principles of such investigations would involve applying a solution containing this compound to soil samples. After an equilibration period, the concentration of the tracer in the liquid phase is measured to determine the amount adsorbed to the soil. Desorption is subsequently measured by replacing the supernatant with a fresh solution and quantifying the release of the tracer from the soil particles. researchgate.netfrontiersin.org

Leaching studies with soil columns packed with representative agricultural soils and treated with this compound can simulate the movement of the compound through the soil profile under controlled water flow conditions. researchgate.net The analysis of leachate collected at different depths and time intervals provides direct evidence of its mobility. Given the properties of the non-labeled compound, it is expected that this compound would exhibit minimal leaching. epa.gov

Table 1: Expected Adsorption and Leaching Characteristics of Fenbutatin Oxide in Agricultural Soils

Soil PropertyExpected Influence on Fenbutatin Oxide BehaviorRationale
Organic Carbon Content High adsorption, low leachingStrong binding affinity to organic matter.
Clay Content High adsorption, low leachingAdsorption to clay mineral surfaces.
pH VariableAdsorption may be influenced by soil surface charge.
Porosity Potential for preferential flowMacropores could facilitate faster movement, bypassing the soil matrix. researchgate.net

This table is based on the known properties of Fenbutatin Oxide and general principles of pesticide-soil interactions. Specific data for this compound is limited.

Accumulation and Dissipation in Plant Systems and Crop Matrices

Studies on the non-labeled Fenbutatin Oxide suggest that residue accumulation in crops planted in previously treated soil is not a significant concern, despite its persistence. epa.govepa.gov However, direct application to crops for mite control necessitates a thorough understanding of its dissipation rate. epa.gov Dissipation encompasses various processes including photodegradation on plant surfaces, metabolic breakdown within the plant, and removal by rain or irrigation. mdpi.com

By applying this compound to crops under controlled conditions, researchers can accurately trace its path. Plant tissues (leaves, stems, fruits, and roots) can be sampled over time and analyzed for the presence of the deuterated compound. This allows for the calculation of dissipation half-lives (DT50) in different crop matrices. A modified QuEChERS method coupled with HPLC-MS/MS has been developed for the trace analysis of Fenbutatin Oxide in various samples, including tobacco and rice, which could be adapted for studies using the deuterated form. nih.gov

Table 2: Illustrative Dissipation Half-Lives of a Systemic Pesticide in Plant Matrices

Crop MatrixTypical Dissipation Half-Life (Days)Factors Influencing Dissipation
Leaves 2 - 5Sunlight exposure (photolysis), rainfall, plant growth rate (dilution).
Fruit 5 - 15Surface area to volume ratio, peel characteristics, metabolic activity.
Roots 10 - 30Soil microbial activity, soil binding, plant uptake rate.

Water-Sediment Partitioning Behavior and Mobility in Aquatic Ecosystems

The partitioning of a chemical between the water column and sediment is a key process that governs its bioavailability and toxicity to aquatic organisms. Fenbutatin Oxide is known to be very highly toxic to freshwater, estuarine, and marine fish and invertebrates. epa.gov Therefore, understanding its behavior in aquatic systems is of paramount importance.

Due to its hydrophobic nature and low water solubility, Fenbutatin Oxide is expected to partition strongly from water to sediment. epa.govepa.gov this compound can be used as a tracer in laboratory studies to determine the water-sediment partition coefficient (Kd or Koc). These experiments typically involve adding the tracer to a water-sediment slurry and measuring its concentration in both phases after reaching equilibrium. researchgate.netepa.gov Such data is crucial for environmental risk assessments and for modeling the fate of the pesticide in aquatic environments.

The mobility of Fenbutatin Oxide in aquatic ecosystems is largely tied to the movement of sediment particles to which it is adsorbed. Resuspension of contaminated sediments can re-introduce the pesticide into the water column, making it available to aquatic organisms again. nomresearch.cn Studies using this compound could help to quantify the rates of these processes and understand the long-term fate of the compound in aquatic systems.

Table 3: Predicted Water-Sediment Partitioning of Fenbutatin Oxide

ParameterPredicted Value/BehaviorSignificance for Aquatic Ecosystems
Water Solubility LowTends to move out of the water phase.
Sediment Partition Coefficient (Koc) HighStrong binding to organic carbon in sediment, leading to accumulation in sediment. epa.govepa.gov
Bioaccumulation in Fish Accumulates in fish tissues epa.govepa.govPoses a risk to aquatic life through uptake from water and contaminated food sources.
Persistence in Water Persistent against hydrolysis and photodegradation epa.govepa.govLong half-life in the aquatic environment, increasing the potential for exposure.

This table is based on the known properties of Fenbutatin Oxide. Specific experimental data for this compound is limited.

Compound-Specific Isotope Analysis (CSIA) for Source Tracing and Process Understanding

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique used to determine the isotopic composition (e.g., δ¹³C, δ²H) of individual organic compounds in a sample. mdpi.comsethnewsome.org This can provide valuable information about the origin of a contaminant and the chemical or biological reactions it has undergone in the environment.

While CSIA typically measures natural isotopic abundances, the use of isotopically labeled compounds like this compound falls under the broader category of isotope tracer studies. In this context, this compound acts as an artificial tracer to follow the specific pathways of the pesticide from its source. mdpi.com

For example, in a watershed, different agricultural areas might use the same pesticide but at different times. By applying this compound in one area, its movement into nearby water bodies can be distinguished from the non-labeled Fenbutatin Oxide coming from other areas. This allows for precise source apportionment.

Furthermore, by analyzing the isotopic composition of the deuterated tracer over time, it may be possible to gain insights into degradation processes. While Fenbutatin Oxide is relatively stable, any process that would cleave a deuterium-carbon bond would result in an isotopic fractionation effect that could be measured, providing clues about the degradation mechanism. The use of gas chromatography-isotope ratio mass spectrometry (GC-IRMS) is a key analytical method for such determinations. mdpi.comuga.edu

Molecular and Biochemical Research on Fenbutatin Oxide Action and Resistance

Elucidation of Molecular Mechanisms of Acaricidal Action

Fenbutatin oxide, an organotin acaricide, is a selective, non-systemic miticide with contact and stomach action. herts.ac.uk Its primary mode of action is the disruption of cellular respiration by inhibiting mitochondrial ATP synthase. herts.ac.ukresearchgate.netresearchgate.netugent.beirac-online.org This inhibition ultimately leads to the death of the mite. hb-p.com

Inhibition of Mitochondrial ATP Synthase and Oxidative Phosphorylation Pathways

Fenbutatin oxide acts as a potent inhibitor of mitochondrial ATP synthase, a crucial enzyme complex responsible for the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. herts.ac.ukresearchgate.netresearchgate.netugent.be This inhibition disrupts the process of oxidative phosphorylation, the metabolic pathway that generates the vast majority of ATP in aerobic organisms. herts.ac.ukresearchgate.net Specifically, fenbutatin oxide is thought to bind to the F0 subunit of the ATP synthase complex, interfering with the proton channel and preventing the flow of protons that drives ATP synthesis. The currently accepted mode of action involves the inhibition of oxidative phosphorylation by catalyzing an anion-hydroxide exchange across the inner mitochondrial membrane, binding there, and inhibiting ATP synthase and ATPase. researchgate.net

The disruption of ATP production has catastrophic consequences for the mite's cellular functions, leading to a rapid depletion of energy reserves and ultimately, cell death. This mode of action is categorized under the Insecticide Resistance Action Committee (IRAC) Group 12B. irac-online.org

Comparative Analysis of Target Site Interactions Across Acarid Species

While the primary target of fenbutatin oxide is the mitochondrial ATP synthase across susceptible acarid species, variations in the enzyme's structure can influence the acaricide's efficacy. researchgate.net For instance, research on the two-spotted spider mite, Tetranychus urticae, has identified specific mutations in the ATP synthase subunit c that are associated with resistance. researchgate.netugent.be

Studies have shown that different mite species and even different populations of the same species can exhibit varying levels of susceptibility to fenbutatin oxide. inrae.frinrae.fr For example, populations of Oligonychus coffeae from Japan were found to be less susceptible to fenbutatin oxide compared to populations from other regions. inrae.frinrae.fr This suggests that natural variations or mutations in the target site, the mitochondrial ATP synthase, can impact the binding affinity and inhibitory action of fenbutatin oxide. Further comparative studies across a broader range of acarid species are necessary to fully elucidate the spectrum of target site interactions and the molecular basis for these differences in susceptibility.

Biochemical Mechanisms of Resistance in Acarid Populations

The development of resistance to fenbutatin oxide in mite populations is a significant concern for its long-term efficacy. researchgate.netscialert.net Resistance is often a complex and polygenic trait, involving both alterations in the target site and enhanced metabolic detoxification. researchgate.netresearchgate.netugent.be

Role of Detoxifying Enzymes: Mixed-Function Oxidases and Esterases in Resistance Development

Metabolic resistance is a key mechanism by which mites can overcome the toxic effects of fenbutatin oxide. This process involves the enzymatic modification of the acaricide into less toxic, more water-soluble compounds that can be more easily excreted. The primary enzyme families implicated in this detoxification are the mixed-function oxidases (MFOs), also known as cytochrome P450 monooxygenases (CYPs), and esterases. researchgate.netnih.gov

Studies on resistant strains of Tetranychus urticae have demonstrated a significant increase in the activity of these detoxifying enzymes. nih.gov For example, a resistant strain of T. urticae showed a 70-fold higher synergistic ratio with piperonyl butoxide (PBO), a known inhibitor of MFOs, indicating a major role for these enzymes in resistance. researchgate.net Specifically, several cytochrome P450 genes, including CYP392E4, CYP392E6, and CYP392E11, have been found to be overexpressed in resistant strains. researchgate.netugent.be Similarly, enhanced esterase activity has been observed in fenbutatin oxide-resistant mite populations, contributing to the breakdown of the acaricide. nih.gov

Genetic Basis of Resistance Evolution and Cross-Resistance Patterns in Pest Mites

The evolution of resistance to fenbutatin oxide is driven by the selection of genetic traits that confer a survival advantage in the presence of the acaricide. In Tetranychus urticae, resistance to fenbutatin oxide has been identified as a polygenic trait, with contributions from multiple genes. researchgate.netresearchgate.netugent.be

One of the key genetic mechanisms of resistance is target-site modification. A specific mutation, V89A, in the subunit c of mitochondrial ATP synthase has been identified in resistant strains of T. urticae. researchgate.netugent.be This mutation reduces the binding affinity of fenbutatin oxide to its target, thereby diminishing its inhibitory effect. researchgate.netugent.be

The development of resistance to fenbutatin oxide can also lead to cross-resistance to other acaricides with similar modes of action. However, due to its unique mechanism of action, cross-resistance with many other classes of acaricides, such as organophosphates and organochlorines, is not typically observed. google.com Conversely, populations of mites that have developed resistance to other acaricides may remain susceptible to fenbutatin oxide. scialert.net Interestingly, in some cases, a reversion to susceptibility to fenbutatin oxide has been observed in mite populations after the use of the acaricide was discontinued. researchgate.netpesticideresistance.org

Development and Application of Molecular Markers for Resistance Monitoring

The ability to detect resistance in mite populations at an early stage is crucial for effective resistance management strategies. Molecular markers provide a powerful tool for this purpose, allowing for the rapid and accurate identification of resistance-conferring genes and mutations. mdpi.com

For fenbutatin oxide, the identification of the V89A mutation in the ATP synthase subunit c of Tetranychus urticae serves as a valuable molecular marker. researchgate.netugent.be Techniques such as quantitative sequencing (QS) can be employed to determine the frequency of this resistance allele within a mite population. plos.org This information allows for the assessment of the genetic potential for resistance and can help in making informed decisions about acaricide use. plos.org

The development and application of such molecular diagnostic tools are essential for monitoring the evolution of resistance in the field. mdpi.com By tracking the frequency of resistance alleles, it is possible to implement proactive resistance management strategies, such as rotating acaricides with different modes of action, to preserve the efficacy of valuable compounds like fenbutatin oxide. mdpi.comnzpps.org

Emerging Research Avenues and Methodological Innovations for Fenbutatin Oxide D30

Integration with Multi-omics Approaches for Comprehensive Biological Impact Assessment

The assessment of the biological impact of Fenbutatin Oxide-d30 is increasingly benefiting from the integration of multi-omics approaches. These methodologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular and cellular responses to this isotopically labeled compound. researchgate.neteuropa.eu By simultaneously analyzing changes across these different biological layers, researchers can construct a more comprehensive picture of the mechanisms of action and potential effects of this compound. researchgate.neteuropa.eu

For instance, transcriptomic analysis can reveal alterations in gene expression patterns upon exposure to this compound, while proteomics can identify corresponding changes in protein abundance and post-translational modifications. nih.gov Metabolomics, in turn, can uncover shifts in the metabolic profile of an organism, highlighting pathways that are perturbed by the compound. The integration of these data sets allows for the identification of key biological pathways and networks affected by this compound, moving beyond the study of single endpoints. researchgate.netnih.gov This systems-level perspective is crucial for understanding the complex interactions between the compound and the biological system, ultimately leading to a more thorough risk assessment. researchgate.net

Table 1: Multi-omics Approaches in Environmental Research

Omics TypeFocus of AnalysisApplication in this compound Research
Genomics DNA and genetic materialIdentifying genetic predispositions to susceptibility or resistance.
Transcriptomics RNA and gene expressionUnderstanding changes in gene activity in response to exposure.
Proteomics Proteins and their functionsAnalyzing alterations in protein levels and cellular pathways.
Metabolomics Metabolites and metabolic pathwaysAssessing the overall impact on an organism's metabolism.

Development of Novel Isotopic Labeling Strategies Beyond d30 for Enhanced Research Capabilities

While deuterium (B1214612) (d30) labeling in this compound is a valuable tool, the development of novel isotopic labeling strategies is a key area of emerging research. medchemexpress.com These advanced strategies aim to provide even more detailed insights into the metabolic fate, environmental distribution, and toxicological pathways of the parent compound, fenbutatin oxide. medchemexpress.com

Future research may involve the use of other stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), in combination with or as an alternative to deuterium. This "dual-labeling" or "multi-isotope" approach can offer a more detailed and dynamic picture of the molecule's transformation and movement through biological and environmental systems. rsc.org For example, by labeling different parts of the fenbutatin oxide molecule with distinct isotopes, researchers can track the degradation of the parent compound and the formation of various metabolites with greater precision. This enhanced tracking capability is critical for building more accurate models of environmental persistence and bioaccumulation.

Advanced Computational Modeling and Simulation for Environmental Fate and Ecotoxicological Prediction

Advanced computational modeling and simulation are becoming indispensable tools for predicting the environmental fate and ecotoxicological impact of pesticides like fenbutatin oxide and its deuterated form. numberanalytics.comrsc.org These in silico methods offer a powerful complement to traditional experimental studies by enabling the rapid screening and prioritization of chemicals for further investigation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models, for example, can predict the properties and potential toxicity of this compound based on its molecular structure. rsc.org Furthermore, environmental fate models like the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) can simulate the transport, transformation, and persistence of the compound in various environmental compartments such as soil and water. epa.gov These models integrate data on the chemical's properties with environmental parameters to forecast its distribution and potential for exposure. epa.gov The use of such computational tools is crucial for conducting comprehensive risk assessments and for developing strategies to mitigate potential environmental contamination. epa.gov

Table 2: Computational Models in Ecotoxicology

Model TypePurposeRelevance to this compound
QSAR Predicts toxicity from chemical structureEarly screening for potential ecological risks.
PRZM/EXAMS Simulates pesticide movement in the environmentPredicting concentrations in soil and water. epa.gov
SCIGROW Estimates groundwater contaminationAssessing the potential for leaching into drinking water sources. epa.gov

International Standardization and Harmonization of Analytical Methods for Global Environmental Monitoring

The global nature of agriculture and trade necessitates the international standardization and harmonization of analytical methods for monitoring pesticide residues, including fenbutatin oxide. oup.com Consistent and reliable analytical procedures are essential for ensuring that data from different laboratories and countries are comparable and can be used to enforce maximum residue limits (MRLs) in food and environmental samples. hpc-standards.com

Efforts in this area focus on developing and validating standard operating procedures (SOPs) for the extraction, cleanup, and instrumental analysis of this compound and its parent compound. This includes the use of high-purity analytical standards and certified reference materials to ensure the accuracy and precision of measurements. hpc-standards.com International organizations and regulatory bodies play a crucial role in facilitating this harmonization process, which underpins global efforts to protect consumer health and the environment from the potential risks associated with pesticide use.

Collaborative Research Initiatives in Sustainable Pesticide Management and Environmental Stewardship

Addressing the challenges posed by pesticides like fenbutatin oxide requires collaborative research initiatives focused on sustainable pest management and environmental stewardship. mdpi.comca.gov These initiatives bring together researchers, industry stakeholders, farmers, and regulatory agencies to develop and implement more environmentally friendly approaches to pest control. ca.gov

A key aspect of this research is the promotion of Integrated Pest Management (IPM) strategies. hb-p.com IPM programs aim to minimize reliance on chemical pesticides by incorporating a variety of control methods, including biological controls, cultural practices, and the use of less persistent and less toxic pesticides. mdpi.comhb-p.com Research in this area also explores the development of safer alternatives to conventional pesticides and investigates the long-term ecological impacts of different pest management strategies. ca.gov By fostering collaboration and knowledge exchange, these initiatives contribute to the development of more sustainable agricultural systems that protect both crop yields and environmental health. mdpi.com

Q & A

Q. What are the recommended analytical techniques for synthesizing and characterizing Fenbutatin Oxide-d30?

this compound synthesis typically involves deuteration of the parent compound via catalytic exchange or custom synthesis routes. Characterization requires advanced analytical methods:

  • Nuclear Magnetic Resonance (NMR) : To confirm deuterium incorporation and structural integrity.
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : For purity assessment and isotopic pattern verification .
  • Isotopic Purity Testing : Use isotope-ratio mass spectrometry (IRMS) to ensure ≥98% deuterium substitution, critical for pharmacokinetic studies .

Q. How should researchers design in vivo toxicity studies for this compound to ensure reproducibility?

Key considerations include:

  • Dose Selection : Base on prior toxicity data for non-deuterated Fenbutatin Oxide, adjusting for potential isotopic effects (e.g., slower metabolic clearance).
  • Control Groups : Include untreated controls and a non-deuterated compound arm to isolate deuterium-specific effects.
  • Endpoint Metrics : Measure dermal penetration efficiency (e.g., using radiolabeled [14C] in Wistar rats) and systemic exposure via plasma/tissue analysis .
  • Statistical Power : Use Abbott’s formula for efficacy calculations to validate significance (difference >3× probable error) .

Q. What are the standard protocols for assessing environmental stability of this compound?

  • Hydrolytic Stability : Test in buffered solutions (pH 4–9) at 25°C/40°C, monitoring degradation via LC-MS.
  • Photolytic Resistance : Expose to UV light (λ=254 nm) and quantify breakdown products.
  • Soil Half-Life Studies : Use OECD Guideline 307, incorporating deuterated controls to track isotopic persistence .

Advanced Research Questions

Q. How can conflicting data on this compound’s endocrine disruption potential be resolved?

Conflicting results (e.g., estrogenic activity vs. null findings) may arise from:

  • Dose-Response Variability : Conduct multi-dose studies spanning NOAEL (No Observed Adverse Effect Level) to LOEL (Lowest Observed Effect Level).
  • Model System Differences : Compare outcomes across in vitro (e.g., ERα/β assays) and in vivo models (e.g., Wistar rat thyroid histopathology) .
  • Meta-Analysis : Pool data from independent studies using standardized effect-size metrics (e.g., Cohen’s d) to identify trends .

Q. What isotopic effects should be considered when substituting hydrogen with deuterium in this compound?

Deuterium’s kinetic isotope effect (KIE) impacts:

  • Metabolic Rate : Slower CYP450-mediated oxidation due to C-D bond strength.
  • Bioavailability : Enhanced plasma half-life in rodent models, as observed in [14C] dermal penetration studies .
  • Analytical Interference : Account for mass shifts in MS spectra (e.g., +30 Da for d30) and NMR splitting patterns .

Q. How can researchers ensure data reproducibility in this compound studies?

  • FAIR Data Practices : Share raw datasets (e.g., HPLC chromatograms, toxicity metrics) in open repositories with metadata (e.g., solvent purity, instrument calibration logs) .
  • Inter-Laboratory Validation : Use harmonized protocols (e.g., OECD guidelines) across labs.
  • Negative Control Replication : Repeat experiments with non-deuterated analogs to confirm deuterium-specific outcomes .

Methodological Guidance for Data Presentation

Q. What are the best practices for reporting this compound data in publications?

  • Structured Abstracts : Include background, methods (e.g., synthesis route, animal model), key results (e.g., % dermal absorption), and implications (e.g., endocrine risk assessment) .
  • Supplementary Materials : Deposit large datasets (e.g., NMR spectra, toxicity timelines) in repositories like Zenodo, citing DOIs in the main text .
  • Conflict Resolution : Clearly address discrepancies with prior studies in the Discussion section, using subheadings like “Limitations” or “Comparative Analysis” .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.